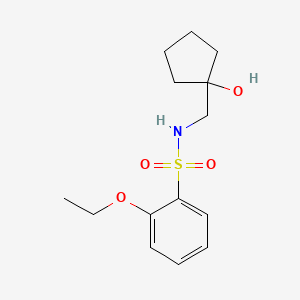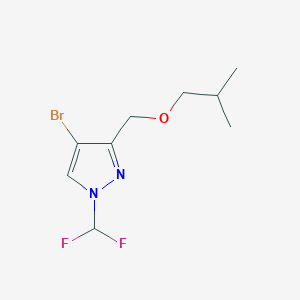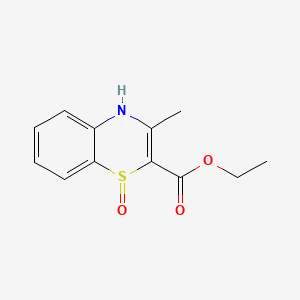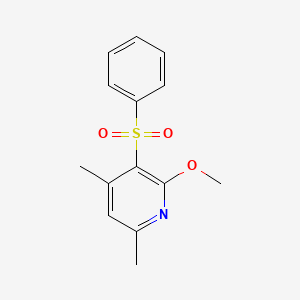![molecular formula C14H12Cl2N4 B2900129 2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-37-3](/img/structure/B2900129.png)
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, also known as 2,3-dichloroanilino-N-dimethylpropenylidene malononitrile, is an organochlorine compound that has been used in scientific research and laboratory experiments. It is a colorless solid that is soluble in water and other organic solvents. This compound has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a reagent in organic synthesis and as a catalyst in various reactions. It can also be used in the synthesis of polymers and other materials.
Mecanismo De Acción
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is an organochlorine compound that acts as a catalyst in various reactions. It can act as an electrophile in nucleophilic substitution reactions and in the formation of carbon-carbon and carbon-heteroatom bonds. It can also act as a Lewis acid in the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is known to be toxic if ingested and can cause irritation to the skin and eyes. It can also be absorbed through the skin and can cause systemic toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and is readily available. It is also soluble in a variety of solvents and can be used in a wide range of reactions. However, it is toxic and should be handled with care. It should also be used in a well-ventilated area and with appropriate safety equipment.
Direcciones Futuras
Future research on 2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile could focus on its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further studies could be conducted to investigate its potential as a catalyst in various reactions. Furthermore, more research could be done to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore new ways of using this compound in laboratory experiments.
Métodos De Síntesis
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can be synthesized from the reaction of 3,5-dichloroaniline and dimethylmalononitrile in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at a temperature of around 80-100°C for several hours. The product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
2-[(E)-3-(3,5-dichloroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-20(2)14(10(8-17)9-18)3-4-19-13-6-11(15)5-12(16)7-13/h3-7,19H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWVYUCBFXPYRX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)
![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2900055.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)


![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)


![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2900067.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2900069.png)